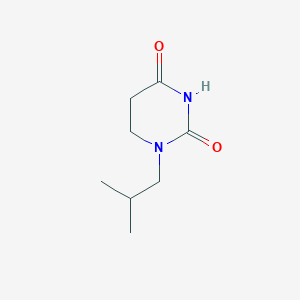
1-(2-Methylpropyl)dihydropyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidinones
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione can be efficiently achieved through the Biginelli reaction. This is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out in ethanol as a solvent, using a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 . The reaction conditions are mild, often performed at room temperature, and the catalyst can be reused without significant loss in yield .
Industrial Production Methods: In an industrial setting, the Biginelli reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact.
化学反应分析
Types of Reactions: 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidinones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidinones depending on the substituent introduced.
科学研究应用
1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism by which 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
3,4-Dihydropyrimidin-2(1H)-one: Another dihydropyrimidinone with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial properties.
Uniqueness: 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its synthesis via the Biginelli reaction also offers advantages in terms of simplicity and efficiency .
属性
CAS 编号 |
6640-08-0 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)5-10-4-3-7(11)9-8(10)12/h6H,3-5H2,1-2H3,(H,9,11,12) |
InChI 键 |
YNRKNLWUZNZMLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


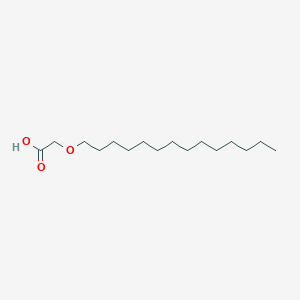
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
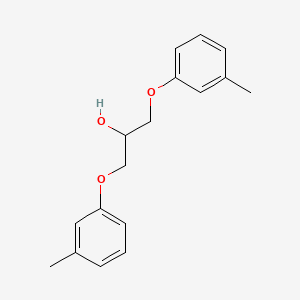

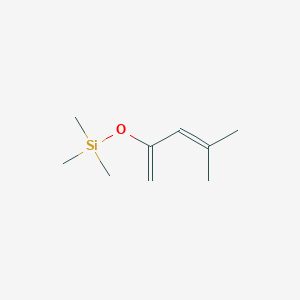
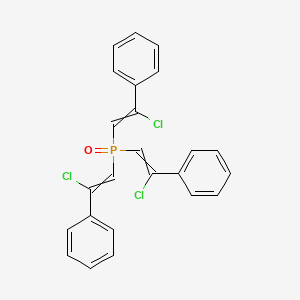
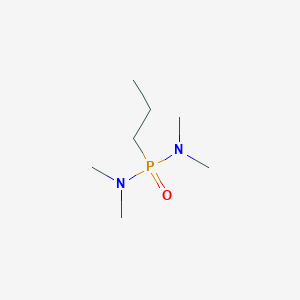

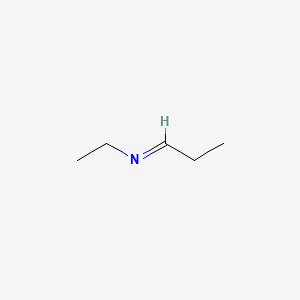
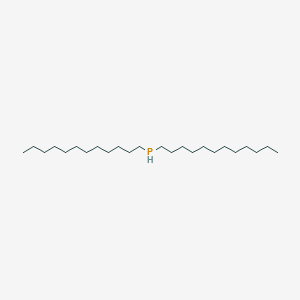
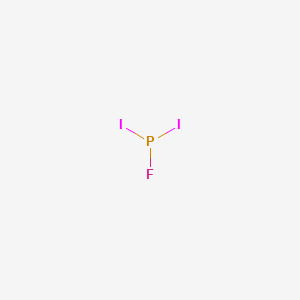

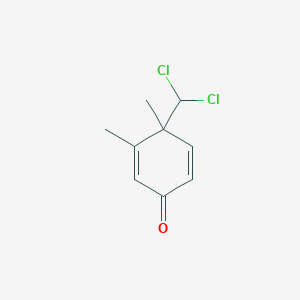
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
